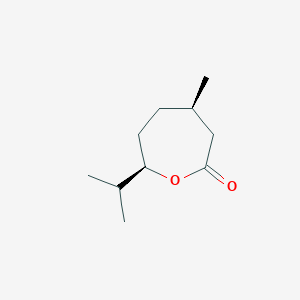
(4R,7R)-7-isopropyl-4-methyloxepan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4R,7R)-7-isopropyl-4-methyloxepan-2-one is a 7-isopropyl-4-methyloxepan-2-one in which both stereocentres have R configuration.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of N-substituted derivatives : A series of N-substituted(4R,7S)-7-isopropyl-4-methylazepan-2-one was synthesized, showing high yield and confirmed structures through NMR techniques (Yang Nian-fa, 2011).
- Role in asymmetric allylic alkylation : The compound played a role in the preparation of optically active pyrazole used in asymmetric allylic alkylation with palladium coordination, leading to high enantiomeric excess (ee) values (Bovens, Togni, & Venanzi, 1993).
- Polymer synthesis and characterization : It was involved in the synthesis of polymers like poly(potassium 1-hydroxy acrylate), showing high water absorption capacity, and could be used as a viscosifier (Kumar & Negi, 2015).
Structural Studies and Catalysis
- Structural characterization of chiral pyrazoles : The compound contributed to the creation of new chiral pyrazoles, which were structurally characterized by NMR, indicating potential use as a chiral auxiliary or catalyst (Kashima, Miwa, Shibata, & Nakazono, 2002).
- In oxidative transformations : It was used in the synthesis of unknown seven-membered lactones through the Baeyer-Villiger reaction, demonstrating its role in skeletal transformations of ketones (Ishmuratov, Vydrina, Yakovleva, Galkina, Lobko, Muslukhov, Vyrypaev, & Tolstikov, 2012).
Polymerization and Material Science
- Ring-opening polymerization : This compound was used in the living ring-opening polymerization of cyclic carbonates, resulting in polymers with narrow molecular weight distributions (Takeuchi, Aida, & Endo, 1999).
- Application in macromolecular chemistry : It showed high reactivity in free-radical homo- or copolymerization, with complete ring opening, indicating its importance in polymer science (Evans, Moad, Rizzardo, & Thang, 1994).
Applications in Drug Synthesis and Photoreactions
- Role in drug synthesis : The compound contributed to the synthesis of renin inhibitory peptides, illustrating its use in medicinal chemistry (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
- Involvement in photochemical reactions : It was used in the irradiation of certain diketones, leading to the formation of peroxides and lactones, demonstrating its role in photochemistry (Yoshioka, Nishizawa, Suzuki, Iwata, Kumakura, & Hasegawa, 1995).
Eigenschaften
Produktname |
(4R,7R)-7-isopropyl-4-methyloxepan-2-one |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
(4R,7R)-4-methyl-7-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C10H18O2/c1-7(2)9-5-4-8(3)6-10(11)12-9/h7-9H,4-6H2,1-3H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
GGAXPLCKKANQED-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](OC(=O)C1)C(C)C |
Kanonische SMILES |
CC1CCC(OC(=O)C1)C(C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,6S,9S,10R,11R,14R,17S,19S)-12-ethyl-9,19-dihydroxy-17-methoxy-14-methyl-5-oxa-12-azahexacyclo[8.7.2.12,6.01,11.03,9.014,18]icosan-4-one](/img/structure/B1252971.png)
![3-(4-Methoxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B1252972.png)





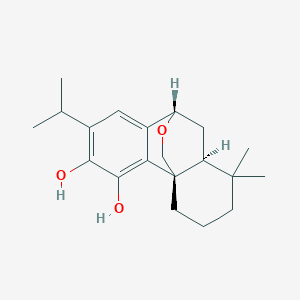


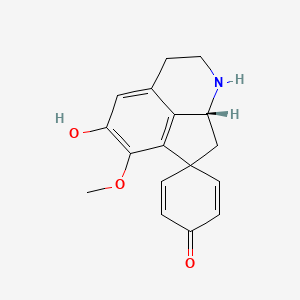
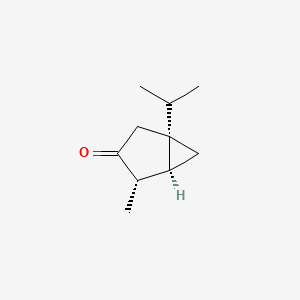
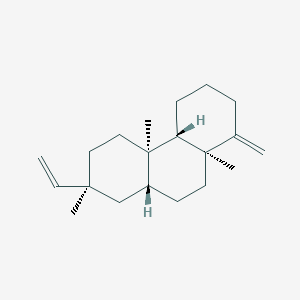
![[(1S,4R,5R,8R,9R,10R,13S,16R,18R)-8-acetyloxy-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1252994.png)